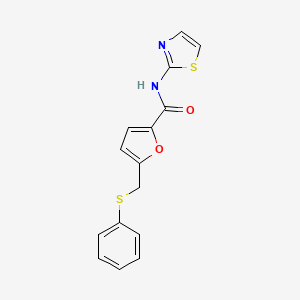

5-(phenylsulfanylmethyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide

Übersicht

Beschreibung

The compound 5-(phenylsulfanylmethyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound that includes several interesting functional groups such as a furan ring, a thiazole moiety, and a phenylsulfanyl group. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related heterocyclic compounds, which can be useful for understanding the potential reactivity and properties of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the reaction of furan derivatives with various reagents. For example, the paper titled "Reactions of Ethyl 5-Methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with Selected Bases" discusses the reactions of a furan carboxylate with bases to yield different products depending on the conditions. The opening of a thiadiazole ring and the formation of thioamides are mentioned, which could be relevant to the synthesis of thiazole-containing compounds like the one of interest .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds can be complex and is often studied using techniques such as X-ray powder diffraction (XRPD) and density functional theory (DFT). The paper "Synthesis, molecular and solid state structure of 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one" provides an example of such an analysis. The compound studied has a triclinic crystal structure, and its molecular packing is analyzed using Hirshfeld surface analysis . These techniques could similarly be applied to analyze the molecular structure of 5-(phenylsulfanylmethyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds can vary widely depending on the functional groups present. The paper on the reactions of a furan carboxylate derivative suggests that the presence of a thiadiazole ring can lead to specific reactions such as ring opening or the formation of thioamides . These insights can help predict the types of chemical reactions that 5-(phenylsulfanylmethyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide might undergo, such as nucleophilic substitution at the sulfur atom or reactions involving the thiazole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 5-(phenylsulfanylmethyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide can be inferred from related compounds. The paper on the nitro furan derivative provides information on the solid-state structure, which can influence properties such as solubility, melting point, and stability . The use of DFT calculations can also predict properties like electronic structure and reactivity.

Wissenschaftliche Forschungsanwendungen

Intramolecular Cyclization and Alkylation

Intramolecular cyclization reactions have been studied, showcasing the potential of thioketene intermediates in forming complex heterocyclic structures. One example involves the reaction of 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic acid ethyl ester with bases, leading to ethyl 5-sulfanylidene-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-2-carboxylate through intramolecular 6-endo-dig-cyclization. Subsequent alkylation with iodomethane forms ethyl 5-methylsulfanyl-4,7-dihydrofuro[2,3-c] pyridine-2-carboxylate (Remizov, Pevzner, & Petrov, 2019).

Adenosine Receptors Selectivity

Research into adenosine receptors selectivity identified a series of benzamide and furamide analogues linked to thiazole as crucial for high adenosine receptor affinity. This highlights the potential of thiazole-furamide structures in developing potent and selective adenosine receptor ligands, which could inform the design of therapeutics targeting these receptors (Inamdar et al., 2013).

Synthetic Methodologies

Novel synthetic methodologies have been developed for producing heterocyclic compounds, including the use of carboxamidine dithiocarbamate as a linker for parallel synthesis. This method facilitates the generation of drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives, demonstrating the versatility of thiadiazole and furan derivatives in synthesizing pharmacologically relevant compounds (Park et al., 2009).

Antiprotozoal Agents

A study on dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, including compounds synthesized from furan derivatives, showed significant antiprotozoal activity. These compounds were evaluated against Trypanosoma and Plasmodium species, offering insights into the development of new treatments for diseases caused by these pathogens (Ismail et al., 2004).

Eigenschaften

IUPAC Name |

5-(phenylsulfanylmethyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S2/c18-14(17-15-16-8-9-20-15)13-7-6-11(19-13)10-21-12-4-2-1-3-5-12/h1-9H,10H2,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWBLUCDUSOAFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC2=CC=C(O2)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001330383 | |

| Record name | 5-(phenylsulfanylmethyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001330383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49826663 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-(phenylsulfanylmethyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide | |

CAS RN |

831234-50-5 | |

| Record name | 5-(phenylsulfanylmethyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001330383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one](/img/structure/B2501660.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2501669.png)

![(3,5-Dimethyl-1,2-oxazol-4-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2501671.png)

![[4-(4-Ethoxyphenyl)sulfonyl-6-methylquinolin-3-yl]-phenylmethanone](/img/structure/B2501672.png)

![N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2501674.png)

![8-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B2501676.png)